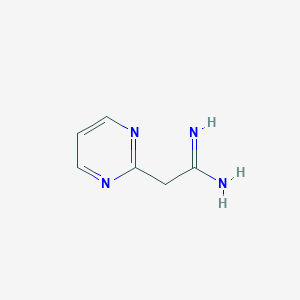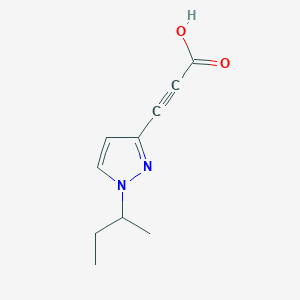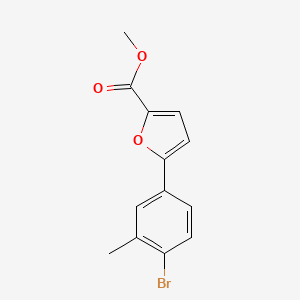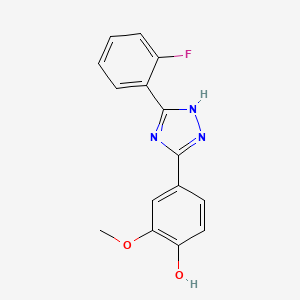
4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a triazole ring, and a methoxyphenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using fluorobenzene derivatives.
Attachment of the Methoxyphenol Moiety: The final step involves the coupling of the triazole-fluorophenyl intermediate with a methoxyphenol derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring or other functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenolic or triazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The triazole ring and fluorophenyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(2-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
- 4-(3-(2-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
- 4-(3-(2-Methylphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
Uniqueness
4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C15H12FN3O2 |
|---|---|
Peso molecular |
285.27 g/mol |
Nombre IUPAC |
4-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C15H12FN3O2/c1-21-13-8-9(6-7-12(13)20)14-17-15(19-18-14)10-4-2-3-5-11(10)16/h2-8,20H,1H3,(H,17,18,19) |
Clave InChI |
IVIXPGOSTCQEFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=CC=C3F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


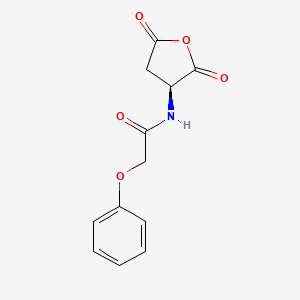
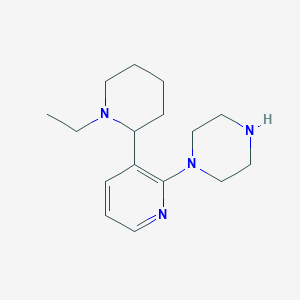

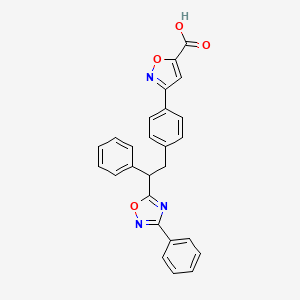
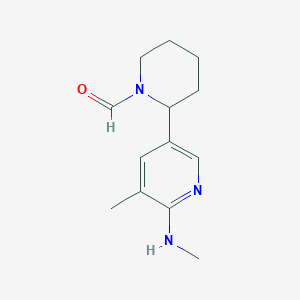
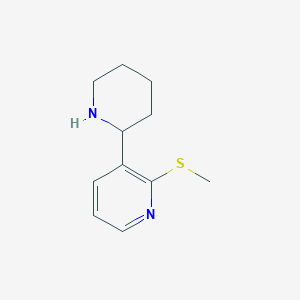
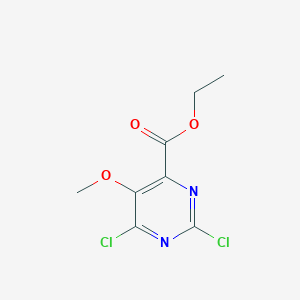
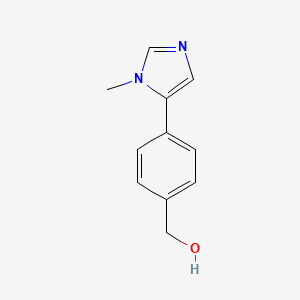
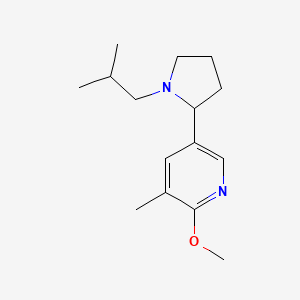
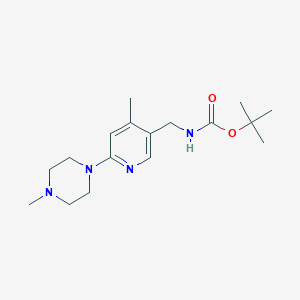
![5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B15058674.png)
